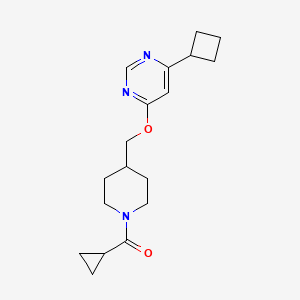

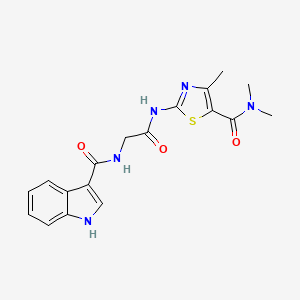

![molecular formula C12H10BrN3O2 B2943881 (5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797184-15-6](/img/structure/B2943881.png)

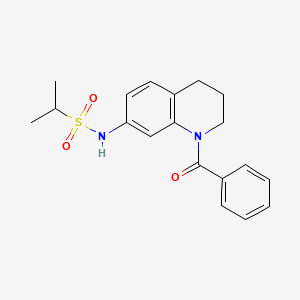

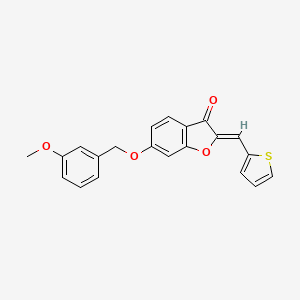

(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. It can be used to create a variety of furan carboxamide derivatives, which are compounds with a wide range of pharmacological activities . The furan core is particularly significant due to its presence in many bioactive molecules.

Pharmacology

In pharmacological research, derivatives of this compound have shown promise as COX-2 inhibitors . COX-2 inhibitors are a class of drugs that selectively block the COX-2 enzyme, reducing pain and inflammation. This application is particularly relevant for developing new anti-inflammatory medications.

Antitumor Activity

Furan carboxamides, which can be synthesized from this compound, have demonstrated antitumor properties . This opens up possibilities for its use in cancer research, particularly in the synthesis of new chemotherapeutic agents.

Antimicrobial and Antifungal Applications

The compound’s derivatives have been reported to exhibit antimicrobial and antifungal activities . This makes it a potential candidate for the development of new antibiotics and antifungal drugs, addressing the growing concern of antibiotic resistance.

Anticancer Research

The anticancer potential of furan carboxamides suggests that this compound could play a role in the discovery of novel anticancer agents . Its derivatives could be used to target specific pathways involved in cancer cell proliferation.

Antidiabetic Research

Research has indicated that furan carboxamide derivatives may have antidiabetic effects . This compound could, therefore, contribute to the development of new treatments for diabetes by acting as a precursor for antidiabetic drugs.

Molecular Docking Studies

Molecular docking studies have shown that derivatives of this compound have good binding affinity with certain proteins . This application is crucial for drug design and discovery, allowing researchers to predict how the compound might interact with biological targets.

Environmental Chemistry

In the context of environmental chemistry, the synthesis methods for derivatives of this compound can be optimized to be more environmentally friendly . This is important for sustainable chemistry practices and reducing the environmental impact of chemical synthesis.

Mechanism of Action

Target of Action

The primary target of 6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to cell cycle arrest . This disruption can trigger programmed cell death or apoptosis, particularly in cancer cells that rely heavily on CDK2 for uncontrolled proliferation .

Result of Action

The result of the compound’s action is significant cytotoxic activity against certain cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This cytotoxicity is likely due to the induction of apoptosis resulting from the disruption of the cell cycle .

properties

IUPAC Name |

(5-bromofuran-2-yl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c13-11-2-1-10(18-11)12(17)16-4-3-9-8(6-16)5-14-7-15-9/h1-2,5,7H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYOWNFTCGLFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2943798.png)

![(E)-3-(4-(tert-butyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2943801.png)

![2-Amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2943802.png)

![N-(3-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2943810.png)